3-Cyclohexylpropane-1-sulfonyl chloride
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Overview
Description
3-Cyclohexylpropane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H17ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclohexyl group attached to a propane sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Synthesis from 3-Cyclohexylpropane-1-sulfonic acid: The most common method involves the reaction of 3-cyclohexylpropane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C9H17SO3H} + \text{SOCl2} \rightarrow \text{C9H17SO2Cl} + \text{SO2} + \text{HCl} ] This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
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Industrial Production Methods: Industrially, 3-cyclohexylpropane-1-sulfonyl chloride can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Cyclohexylpropane-1-sulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent, and the reaction is carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry:
Synthesis of Sulfonamides: 3-Cyclohexylpropane-1-sulfonyl chloride is used as a key intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry for their antibacterial and antifungal properties.
Biology:
Protein Modification: This compound is used in the modification of proteins through sulfonylation reactions, which can alter the protein’s function and activity.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.
Industry:
Polymer Chemistry: It is used in the production of sulfonated polymers, which have applications in ion exchange resins and membrane technologies.
Mechanism of Action
The mechanism of action of 3-cyclohexylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions can modify the chemical and biological properties of the target molecules.
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group instead of a cyclohexyl group.
Benzenesulfonyl chloride: Contains a benzene ring instead of a cyclohexyl group.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of a cyclohexyl group.
Uniqueness:
Steric Effects: The cyclohexyl group in 3-cyclohexylpropane-1-sulfonyl chloride provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Hydrophobicity: The cyclohexyl group imparts hydrophobic characteristics to the compound, which can affect its solubility and interactions with other molecules.
Properties
IUPAC Name |
3-cyclohexylpropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHNAJOOPQXOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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